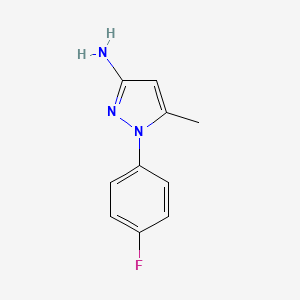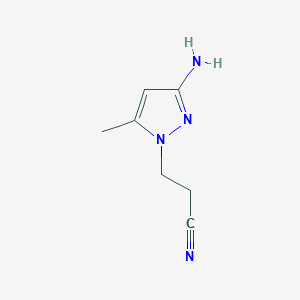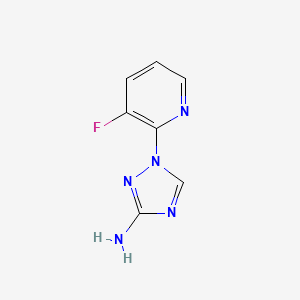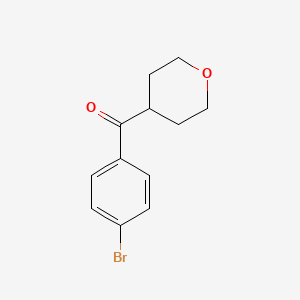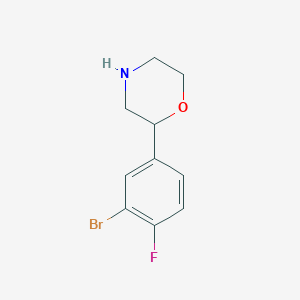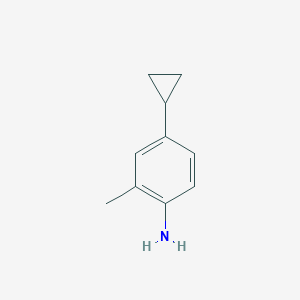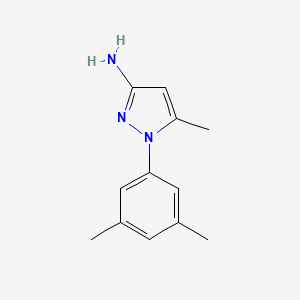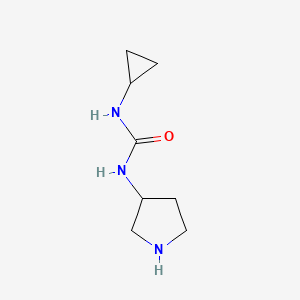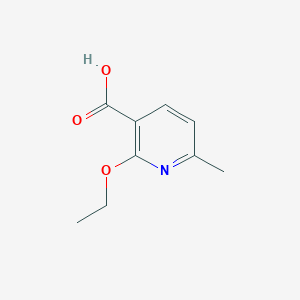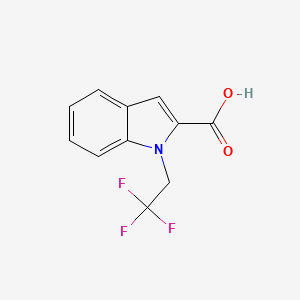
1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “1-(2,2,2-trifluoroethyl)” part suggests a trifluoroethyl group attached to the first position of the indole structure. The “2-carboxylic acid” part indicates a carboxylic acid group attached to the second position of the indole structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoroethyl group, and a carboxylic acid group. The trifluoroethyl group is a strong electron-withdrawing group, which could significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoroethyl and carboxylic acid groups. The carboxylic acid group could undergo typical acid-base reactions, and the trifluoroethyl group could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroethyl group could increase the compound’s hydrophobicity, while the carboxylic acid group could contribute to its acidity .Applications De Recherche Scientifique
Fluorescent Diarylindoles Synthesis
Researchers Miyasaka et al. (2009) demonstrated the synthesis of fluorescent diarylindoles through palladium-catalyzed direct and decarboxylative arylations of carboxyindoles. This method efficiently produces highly efficient blue emitters with significant quantum yields, indicating its potential for applications in material science and bioimaging Miyasaka et al., 2009.
HIV Protease Inhibition
Tiefenbrunn et al. (2013) explored the binding of indole derivatives within the flap of HIV protease, demonstrating their potential to favor a closed conformation of the enzyme. This highlights the relevance of such compounds in the design of novel inhibitors for therapeutic applications Tiefenbrunn et al., 2013.
Building Blocks for Biologically Active Molecules
Leconte and Ruzziconi (2002) discussed the preparation of regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including methods to access 2,3-dihydro-5-(trifluoromethoxy)indole. These compounds serve as valuable building blocks for synthesizing biologically active molecules, showcasing the chemical versatility and potential pharmacological applications of such derivatives Leconte and Ruzziconi, 2002.
Antibacterial and Antifungal Activities
Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, suggesting their utility in developing new antimicrobial agents Raju et al., 2015.
Coupling Reactions for Diverse Product Formation
Zheng, Zhang, and Cui (2014) reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This method allows for mild and efficient product formation, highlighting the synthetic utility of indole derivatives in organic chemistry Zheng et al., 2014.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-8-4-2-1-3-7(8)5-9(15)10(16)17/h1-5H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDYKFOYDYTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



